molecular formula C20H25N3O5S B11241768 Ethyl 1-{[2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperidine-4-carboxylate

Ethyl 1-{[2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperidine-4-carboxylate

Cat. No.: B11241768
M. Wt: 419.5 g/mol
InChI Key: UOHSNGOUYYLCHI-UHFFFAOYSA-N
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Description

Ethyl 1-{[2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a sulfonyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperidine-4-carboxylate typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the pyridazinone moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 1-{[2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperidine-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe to investigate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-{[2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperidine-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of disease-related enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its ability to undergo a wide range of chemical reactions and its potential applications across multiple scientific disciplines. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H25N3O5S

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 1-[2,3-dimethyl-5-(6-oxo-1H-pyridazin-3-yl)phenyl]sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C20H25N3O5S/c1-4-28-20(25)15-7-9-23(10-8-15)29(26,27)18-12-16(11-13(2)14(18)3)17-5-6-19(24)22-21-17/h5-6,11-12,15H,4,7-10H2,1-3H3,(H,22,24)

InChI Key

UOHSNGOUYYLCHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2)C3=NNC(=O)C=C3)C)C

Origin of Product

United States

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